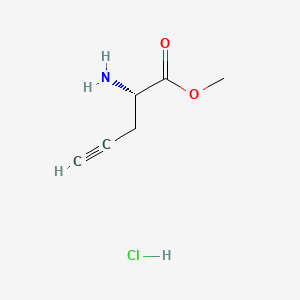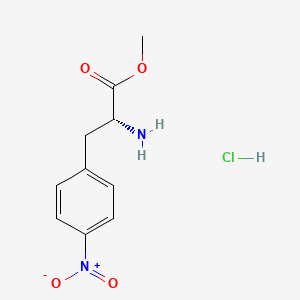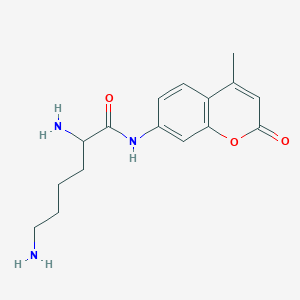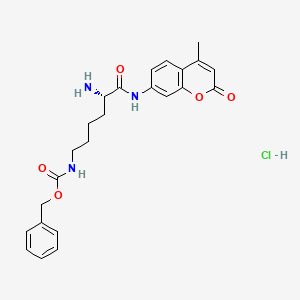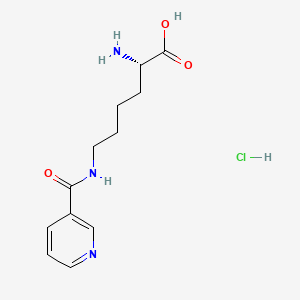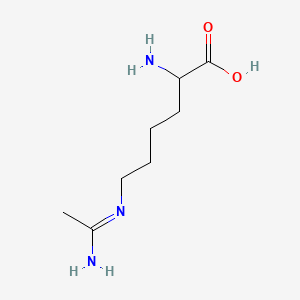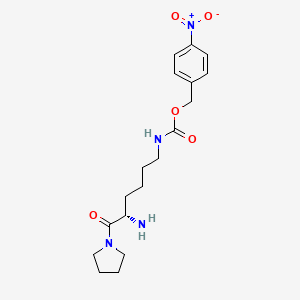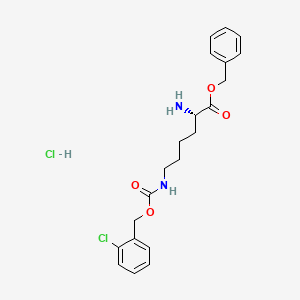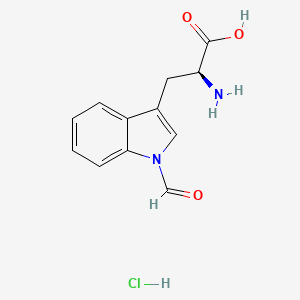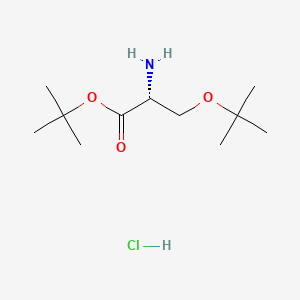
H-D-Ser(tBu)-OtBu HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Ser(tBu)-OtBu HCl is a novel and versatile chemoselective reagent that has been developed for use in a variety of organic synthesis and medicinal chemistry applications. This reagent has been shown to be highly effective in the synthesis of compounds with a wide range of structural complexity, and its use has been reported in a number of different areas, including the synthesis of antibiotics, peptides, and other pharmaceuticals. In addition, H-D-Ser(tBu)-OtBu HCl has been used to facilitate the synthesis of high-value compounds in laboratory experiments.
Applications De Recherche Scientifique
- H-D-Ser(tBu)-OtBu HCl is used as a building block in the synthesis of peptides . The D-serine residue, protected by the tert-butyl (tBu) and methyl ester groups, allows for controlled and efficient coupling reactions .
- Biochemists often utilize H-D-Ser(tBu)-OtBu HCl in their research to investigate the role of D-serine and its analogs in biological systems .
- D-serine is an important neuromodulator in the central nervous system, playing a crucial role in synaptic transmission and neural plasticity .
- By incorporating H-D-Ser(tBu)-OtBu HCl into peptides or proteins, researchers can gain insights into the functional roles of D-serine in cells and organisms .
- The unique biological activity of D-serine and its analogs has sparked interest in their potential as therapeutic agents .
- H-D-Ser(tBu)-OtBu HCl, as a synthetic precursor, could be explored in drug discovery efforts. Its ability to modulate specific biological processes or interact with target molecules could lead to the identification of novel therapeutic strategies .
Peptide Synthesis
Proteomics Research
Biochemical and Biophysical Studies
Drug Discovery and Development
- The stereoselectivity of H-D-Ser(tBu)-OtBu HCl, specifically the D-configuration of the serine residue, is crucial in certain biochemical reactions .
- This stereoselectivity can be exploited to synthesize peptides or proteins with specific chiral properties, enabling the study of stereospecific interactions and biological functions .
- Beyond its biochemical applications, H-D-Ser(tBu)-OtBu HCl may also find uses in material science .
- The amino acid structure and functionality of this reagent could be exploited in the synthesis of novel materials with unique properties or functionalities .
- For example, it could serve as a building block in the construction of biocompatible polymers or as a modifier in materials designed for specific applications .
Stereoselective Reactions
Material Science Applications
- H-D-Ser(tBu)-OtBu HCl is an organic compound that can be used in various chemical research .
- Its solubility properties make it suitable for use in reactions involving organic solvents .
- The specific methods of application and outcomes would depend on the particular study or application .
- Given its role in peptide synthesis and drug discovery, H-D-Ser(tBu)-OtBu HCl could also be used in the manufacturing of pharmaceuticals .
- It could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a starting material in the production of drugs .
- The specific methods of application and outcomes would depend on the particular drug being manufactured .
Chemical Research
Pharmaceutical Manufacturing
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718555 |
Source


|
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ser(tBu)-OtBu HCl | |
CAS RN |
179559-35-4 |
Source


|
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

